Cas no 60478-25-3 (3-(4-chlorophenyl)-6-hydrazinopyridazine)

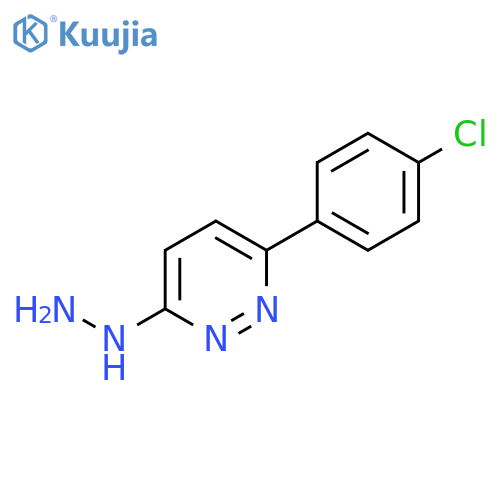

60478-25-3 structure

商品名:3-(4-chlorophenyl)-6-hydrazinopyridazine

CAS番号:60478-25-3

MF:C10H9ClN4

メガワット:220.65826010704

MDL:MFCD07389029

CID:497503

PubChem ID:329776424

3-(4-chlorophenyl)-6-hydrazinopyridazine 化学的及び物理的性質

名前と識別子

-

- 3-(4-Chlorophenyl)-6-hydrazinylpyridazine

- 3(2H)-Pyridazinone, 6-(4-chlorophenyl)-, hydrazone

- 3-(4-Chlorophenyl)-6-hydrazinopyridazine

- 3-(4-chlorophenyl)-6-hydrazinopyridazine(SALTDATA: FREE)

- CHEMBRDG-BB 4000246

- [6-(4-chlorophenyl)pyridazin-3-yl]hydrazine

- 60478-25-3

- AKOS011318342

- AKOS030240778

- DTXSID70508205

- AZCTXHPEZWKVGD-UHFFFAOYSA-N

- CHEMBL3764622

- 6-(p-chlorophenyl)-3-hydrazinopyridazine

- BS-38248

- DB-193317

- 3-(4-Chlorophenyl)-6-hydrazinopyridazine, AldrichCPR

- MFCD07389029

- SCHEMBL11541651

- 3-(4-chlorophenyl)-6-hydrazinopyridazine

-

- MDL: MFCD07389029

- インチ: InChI=1S/C10H9ClN4/c11-8-3-1-7(2-4-8)9-5-6-10(13-12)15-14-9/h1-6H,12H2,(H,13,15)

- InChIKey: AZCTXHPEZWKVGD-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)Cl)C2=NNC(=NN)C=C2

計算された属性

- せいみつぶんしりょう: 220.05200

- どういたいしつりょう: 220.0515740g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 194

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

- 密度みつど: 1.381

- ふってん: 481.1°C at 760 mmHg

- フラッシュポイント: 244.8°C

- 屈折率: 1.68

- PSA: 63.83000

- LogP: 2.85590

3-(4-chlorophenyl)-6-hydrazinopyridazine セキュリティ情報

3-(4-chlorophenyl)-6-hydrazinopyridazine 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-(4-chlorophenyl)-6-hydrazinopyridazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB214194-10 g |

3-(4-Chlorophenyl)-6-hydrazinopyridazine; 95% |

60478-25-3 | 10 g |

€269.00 | 2023-07-20 | ||

| abcr | AB214194-25 g |

3-(4-Chlorophenyl)-6-hydrazinopyridazine; 95% |

60478-25-3 | 25 g |

€465.60 | 2023-07-20 | ||

| abcr | AB214194-50 g |

3-(4-Chlorophenyl)-6-hydrazinopyridazine; 95% |

60478-25-3 | 50 g |

€707.90 | 2023-07-20 | ||

| TRC | C612708-5g |

3-(4-chlorophenyl)-6-hydrazinopyridazine |

60478-25-3 | 5g |

$ 340.00 | 2022-06-06 | ||

| Fluorochem | 061187-1g |

3-(4-Chlorophenyl)-6-hydrazinopyridazine |

60478-25-3 | 95% | 1g |

£58.00 | 2022-03-01 | |

| abcr | AB214194-5g |

3-(4-Chlorophenyl)-6-hydrazinopyridazine, 95%; . |

60478-25-3 | 95% | 5g |

€186.30 | 2025-02-17 | |

| abcr | AB214194-10g |

3-(4-Chlorophenyl)-6-hydrazinopyridazine, 95%; . |

60478-25-3 | 95% | 10g |

€269.00 | 2025-02-17 | |

| abcr | AB214194-25g |

3-(4-Chlorophenyl)-6-hydrazinopyridazine, 95%; . |

60478-25-3 | 95% | 25g |

€465.60 | 2025-02-17 | |

| abcr | AB214194-50g |

3-(4-Chlorophenyl)-6-hydrazinopyridazine, 95%; . |

60478-25-3 | 95% | 50g |

€707.90 | 2025-02-17 | |

| eNovation Chemicals LLC | Y1262374-1g |

3-(4-chlorophenyl)-6-hydrazinopyridazine |

60478-25-3 | 95% | 1g |

$85 | 2025-02-19 |

3-(4-chlorophenyl)-6-hydrazinopyridazine 関連文献

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

60478-25-3 (3-(4-chlorophenyl)-6-hydrazinopyridazine) 関連製品

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

- 2138033-61-9(4-Propyl-3-(1,2-thiazol-5-yl)cyclohexan-1-one)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 111362-50-6(5-Amino-2-chlorobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:60478-25-3)3-(4-chlorophenyl)-6-hydrazinopyridazine

清らかである:99%/99%/99%

はかる:50g/25g/10g

価格 ($):419.0/276.0/159.0